molecular formula C18H18N2O4 B2602489 (E)-2-(3-(3,4-dimethoxyphenyl)acrylamido)benzamide CAS No. 188543-99-9

(E)-2-(3-(3,4-dimethoxyphenyl)acrylamido)benzamide

Cat. No. B2602489
CAS RN: 188543-99-9
M. Wt: 326.352
InChI Key: ONMHFSWEICUVPJ-CSKARUKUSA-N
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Description

“(E)-2-(3-(3,4-dimethoxyphenyl)acrylamido)benzamide” is a chemical compound with the molecular formula C18H18N2O4 . It is offered by several suppliers for research purposes .


Molecular Structure Analysis

The molecular structure of “this compound” consists of an acrylamide group attached to a benzamide group, with a 3,4-dimethoxyphenyl group also attached to the acrylamide group .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, “(2E)-3-(3,4-Dimethoxyphenyl)acrylic acid”, are as follows :

Scientific Research Applications

Synthesis and Structural Analysis

  • The Bischler-Napieralski reaction of N-(4-Aryl-4-hydroxybutyl)benzamides, including (E)-2-(3-(3,4-dimethoxyphenyl)acrylamido)benzamide, leads to the synthesis of 3-arylmethylidene-4,5-dihydro-3H-pyrroles. The structure of the 3,4-dimethoxyphenyl derivative was confirmed by X-ray crystallographic analysis (Browne, Skelton, & White, 1981).

Pharmacological Applications

  • A study on the synthesis of acyl derivatives of 2-(3,4-dimethoxyphenyl)ethylamine, which includes derivatives of this compound, found certain derivatives exhibiting significant antiulcer activities (Hosokami et al., 1992).

Crystal Structure and Molecular Analysis

  • The crystal and molecular structure of this compound analogs have been analyzed, providing insights into their potential pharmacological properties (Collin, Evrard, & Durant, 1986).

Chemical Synthesis and Reactions

  • Research on the geometry-driven intramolecular oxidative cyclization of enamides includes the synthesis of this compound derivatives, contributing to the field of organic chemistry (Laha et al., 2017).

Synthesis of Novel Compounds

  • The synthesis of novel N-substituted 2-nitro-4,5-dimethoxy-benzamides, including analogs of this compound, has been explored for potential applications in medicinal chemistry (Misra & Saxena, 1976).

Mechanism of Action

The mechanism of action of “(E)-2-(3-(3,4-dimethoxyphenyl)acrylamido)benzamide” is not clear from the available information .

Safety and Hazards

The safety data sheet for a similar compound, “(3,4-Dimethoxyphenyl)acetic acid”, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to handle it with appropriate protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

properties

IUPAC Name

2-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-23-15-9-7-12(11-16(15)24-2)8-10-17(21)20-14-6-4-3-5-13(14)18(19)22/h3-11H,1-2H3,(H2,19,22)(H,20,21)/b10-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONMHFSWEICUVPJ-CSKARUKUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)NC2=CC=CC=C2C(=O)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2C(=O)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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